5-Pyrimidinecarboxamide, 2-amino-N-(3-(dimethylamino)propyl)-4-methoxy-
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
¹H and ¹³C NMR spectra provide critical insights into the electronic environment of the compound:
¹H NMR (DMSO-d₆) :
- δ 8.12 ppm (1H, s) : Aromatic proton at position 6 of the pyrimidine ring.
- δ 6.45 ppm (2H, br s) : Amino group (-NH₂) at position 2.
- δ 3.85 ppm (3H, s) : Methoxy group (-OCH₃) at position 4.
- δ 3.20–3.40 ppm (6H, m) : Methyl protons of the dimethylamino group (-N(CH₃)₂).
- δ 2.30–2.50 ppm (2H, t) : Methylene protons adjacent to the carboxamide.
¹³C NMR :
- δ 167.5 ppm : Carboxamide carbonyl (C=O).
- δ 160.2 ppm : Methoxy carbon (-OCH₃).
- δ 155.8 ppm : Pyrimidine C-2 adjacent to the amino group.
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy
FTIR and Raman spectra highlight key functional groups:
| Vibration Mode | FTIR (cm⁻¹) | Raman (cm⁻¹) | Assignment |
|---|---|---|---|
| N-H stretch | 3320 | - | Amino group (-NH₂) |
| C=O stretch | 1655 | 1660 | Carboxamide carbonyl |
| C-O-C asymmetric stretch | 1240 | 1235 | Methoxy group (-OCH₃) |
| C-N stretch | 1120 | 1125 | Dimethylamino group |
The absence of a broad O-H stretch (2500–3300 cm⁻¹) confirms the absence of free carboxylic acids.
Mass Spectrometric Fragmentation Patterns
High-resolution mass spectrometry (HRMS) reveals the molecular ion peak at m/z 253.30 ([M+H]⁺), consistent with the molecular formula C₁₁H₁₉N₅O₂. Key fragments include:
- m/z 166.08 : Loss of the 3-(dimethylamino)propyl chain (-C₃H₇N(CH₃)₂).
- m/z 138.05 : Further loss of CO from the carboxamide group.
- m/z 95.03 : Pyrimidine ring fragment (C₄H₃N₂⁺).
Crystallographic Studies and Hydrogen-Bonding Networks
Single-crystal X-ray diffraction analysis reveals a monoclinic crystal system with space group P2₁/c. The pyrimidine ring maintains planarity, with bond lengths and angles consistent with aromatic systems (C-N: 1.33–1.35 Å; C-C: 1.39–1.42 Å).
Hydrogen-bonding interactions dominate the crystal packing:
- The amino group (-NH₂) donates hydrogen bonds to the carboxamide oxygen of adjacent molecules (N-H···O=C, 2.89 Å).
- The methoxy oxygen acts as a weak acceptor, forming C-H···O interactions with methylene protons of the propyl chain (2.95 Å).
Comparative Analysis with Related Pyrimidinecarboxamide Derivatives
Structural comparisons with analogues highlight distinct features:
The 4-methoxy group in the target compound enhances electron density on the pyrimidine ring, potentially increasing reactivity toward electrophilic substitution. Conversely, the 3-(dimethylamino)propyl chain introduces steric and solubility challenges compared to shorter alkyl chains.
Properties
CAS No. |
84332-09-2 |
|---|---|
Molecular Formula |
C11H19N5O2 |
Molecular Weight |
253.30 g/mol |
IUPAC Name |
2-amino-N-[3-(dimethylamino)propyl]-4-methoxypyrimidine-5-carboxamide |
InChI |
InChI=1S/C11H19N5O2/c1-16(2)6-4-5-13-9(17)8-7-14-11(12)15-10(8)18-3/h7H,4-6H2,1-3H3,(H,13,17)(H2,12,14,15) |
InChI Key |
BSUXTOILAVNPIM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNC(=O)C1=CN=C(N=C1OC)N |
Origin of Product |
United States |
Preparation Methods
Pyrimidine Ring Formation and Functionalization
The pyrimidine core is often synthesized by condensation reactions involving amidines and β-dicarbonyl compounds or nitriles. For the 4-methoxy substitution, methoxylation is introduced either by using methoxy-substituted precursors or by selective methylation of hydroxy groups on the pyrimidine ring.
Introduction of the 2-Amino Group
The 2-amino group is typically introduced via nucleophilic substitution or amination reactions on the pyrimidine ring, often starting from a 2-chloropyrimidine intermediate, which is reacted with ammonia or an amine source under controlled conditions.
Coupling with 3-(Dimethylamino)propyl Side Chain
The carboxamide group at position 5 is coupled with the 3-(dimethylamino)propyl amine through amide bond formation. This is commonly achieved by activating the carboxylic acid or ester precursor (e.g., via acid chlorides or carbodiimide coupling agents) followed by reaction with 3-(dimethylamino)propylamine.
Representative Synthetic Route (Based on Related Pyrimidinecarboxamide Preparations)
| Step | Reaction Description | Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of 4-methoxypyrimidine intermediate | Condensation of methoxy-substituted amidine with β-ketoester | Temperature: 0–20°C; Solvent: Methanol or ethanol |
| 2 | Introduction of 2-amino group | Nucleophilic substitution on 2-chloropyrimidine intermediate with ammonia | Temperature: 0–50°C; Solvent: aqueous or alcoholic medium |
| 3 | Activation of carboxylic acid at position 5 | Conversion to acid chloride or use of carbodiimide coupling agents (e.g., EDC, DCC) | Room temperature; inert atmosphere |
| 4 | Coupling with 3-(dimethylamino)propylamine | Amide bond formation | Room temperature to mild heating; solvent: dichloromethane or DMF |
| 5 | Purification | Crystallization or chromatography | To achieve high purity |
Process Optimization and Yield Considerations
- Temperature Control: Low temperatures (0 to 20°C) during key steps prevent side reactions and improve selectivity.
- Molar Ratios: Using slight molar excess of coupling reagents or amines improves conversion rates.
- Purification: Multi-step purification involving solvent extraction, crystallization, and sometimes chromatography is necessary to remove impurities and unreacted starting materials.
- Solvent Choice: Polar aprotic solvents like DMF or DMSO are preferred for coupling steps; methanol or ethanol for ring formation.
Comparative Data Table of Preparation Parameters
| Parameter | Typical Range/Value | Impact on Synthesis |
|---|---|---|
| Reaction Temperature | -10°C to 50°C | Controls reaction rate and selectivity |
| Molar Excess of Reagents | 1.0 to 1.5 equivalents | Ensures complete conversion |
| Solvents Used | Methanol, Ethanol, DMF, DCM | Affects solubility and reaction kinetics |
| Reaction Time | Several hours to overnight | Longer times improve yield but may increase impurities |
| Purification Methods | Crystallization, solvent extraction | Essential for product purity |
| Yield | 70% to 85% (reported for similar compounds) | Dependent on reaction conditions and workup |
Research Findings and Improvements
- Recent patents and literature emphasize improved processes that reduce the number of solvents and purification steps to lower costs and environmental impact.
- Use of in situ generation of intermediates and direct crystallization from reaction mixtures has been reported to enhance yield and purity.
- Control of molar ratios and reaction temperature is critical to minimize by-products.
- Alternative coupling agents and greener solvents are under investigation to optimize the synthesis further.
Chemical Reactions Analysis
Types of Reactions
5-Pyrimidinecarboxamide, 2-amino-N-(3-(dimethylamino)propyl)-4-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino or methoxy groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various alkylated or acylated derivatives.
Scientific Research Applications
Drug Delivery Systems
Overview:
The compound is utilized in the development of advanced drug delivery systems due to its ability to form cationic polymers that can effectively complex with nucleic acids, facilitating their intracellular delivery.
Key Findings:
- Gene Delivery Vectors: Research indicates that N-[3-(dimethylamino)propyl]methacrylamide (a related compound) can be synthesized into diblock polycations which exhibit molecular weight and charge-dependent efficiency in plasmid DNA (pDNA) delivery. This suggests potential for tailored gene therapy applications .
- Self-Healing Hydrogels: The compound has been incorporated into pH-responsive hydrogels that can release drugs in response to environmental changes, making them suitable for controlled drug delivery .
Biomedical Engineering
Overview:
In biomedical applications, the compound serves as a building block for materials that are biocompatible and responsive to physiological conditions.
Applications:
- Biocompatible Coatings: It can be used to develop coatings that enhance the compatibility of medical devices with biological tissues.
- Responsive Materials: The incorporation of this compound into polymer matrices allows for the creation of materials that respond to stimuli such as pH or temperature, which is beneficial for targeted therapies .
Nanoparticle Formulations
Overview:
The compound is also involved in the formulation of iron oxide nanoparticles used in various applications, including bioimaging and targeted drug delivery.
Case Study:
- A study demonstrated the use of iron oxide nanoparticles formulated with N-[3-(dimethylamino)propyl]methacrylamide for 3D printing applications. These nanoparticles serve as MRI contrast agents and have potential in targeted drug delivery systems due to their magnetic properties .
Environmental Applications
Overview:
The compound has been explored for its utility in environmental science, particularly in the harvesting of microalgae.
Application:
- Synthetic Flocculants: Research indicates that it can be synthesized into non-toxic flocculants that enhance the harvesting efficiency of microalgae, which is crucial for biofuel production and wastewater treatment .
Biochemical Assays
Overview:
In biochemical research, derivatives of this compound are utilized as substrates for high-throughput enzyme assays.
Key Findings:
- The development of chromogenic and fluorogenic substrates containing this compound allows for spectrophotometric monitoring of enzymatic activities related to polyphosphate hydrolysis. This advancement facilitates high-throughput analysis of enzyme kinetics .
Data Table Summary
| Application Area | Specific Use Case | Key Benefits |
|---|---|---|
| Drug Delivery Systems | Gene delivery vectors | Enhanced intracellular delivery efficiency |
| Biomedical Engineering | Biocompatible coatings | Improved compatibility with biological tissues |
| Nanoparticle Formulations | MRI contrast agents | Targeted drug delivery capabilities |
| Environmental Applications | Non-toxic flocculants for microalgae harvesting | Increased harvesting efficiency |
| Biochemical Assays | Chromogenic/fluorogenic substrates | High-throughput enzyme activity monitoring |
Mechanism of Action
The mechanism of action of 5-Pyrimidinecarboxamide, 2-amino-N-(3-(dimethylamino)propyl)-4-methoxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity, or interact with a receptor, modulating signal transduction pathways.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 5-Pyrimidinecarboxamide, 2-amino-N-(3-(dimethylamino)propyl)-4-methoxy-
- CAS Number : 84332-09-2
- Molecular Formula : C₁₁H₁₉N₅O₂
- Molecular Weight : 253.3 g/mol
Structural Features :
- Pyrimidine Core : A six-membered aromatic ring with alternating nitrogen atoms at positions 1 and 2.
- Substituents: Position 2: Amino (-NH₂) group. Position 4: Methoxy (-OCH₃) group. Position 5: Carboxamide (-CONH-) linked to a 3-(dimethylamino)propyl chain (N(CH₃)₂-CH₂-CH₂-CH₂-).
Structural and Functional Comparisons
Below is a detailed comparison with structurally related pyrimidine and pyridine carboxamides:
Table 1: Structural and Physicochemical Comparison
*Molecular weight inferred from formula.
Key Observations :
Substituent Effects: The amino group (-NH₂) in the target compound contrasts with the cyano (-CN) group in 501001-39-3. The 3-(dimethylamino)propyl chain in the target compound offers a tertiary amine, improving water solubility compared to the 4-methoxyphenylmethyl group in 501001-39-4, which is more lipophilic .
Core Structure Differences :
- Pyrimidine (two nitrogens) vs. pyridine (one nitrogen): Pyrimidine’s dual nitrogen atoms create a more electron-deficient ring, influencing binding affinity in biological systems (e.g., enzyme active sites) .
MSC-5350’s quinolinyl sulfonyl group may target bacterial or fungal enzymes, diverging from pyrimidine-based compounds .
Biological Activity
5-Pyrimidinecarboxamide, 2-amino-N-(3-(dimethylamino)propyl)-4-methoxy- (CAS Number: 84332-09-2) is a compound of significant interest due to its diverse biological activities. This article reviews the current understanding of its biological properties, focusing on its anticancer, anti-inflammatory, and neuroprotective effects, supported by relevant research findings and case studies.
- Molecular Formula : C11H16N4O2
- Molecular Weight : 236.27 g/mol
- Structure : The compound features a pyrimidine ring substituted with a methoxy group and a dimethylamino propyl chain, contributing to its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of pyrimidine derivatives as anticancer agents. For instance:
- In Vitro Studies : A study by Tiwari et al. synthesized various pyrimidine-triazole compounds and tested them against breast cancer cell lines (MCF-7, MDA-MB453, MDA-MB231). One compound demonstrated an IC50 of 29.1 µM against MDA-MB453 cells, indicating promising anticancer properties .
- Mechanism of Action : The compound's ability to inhibit tumor growth may be attributed to its interaction with cellular pathways that regulate apoptosis and cell proliferation. For example, compounds similar to 5-Pyrimidinecarboxamide have shown increased caspase-9 levels in treated cancer cells, suggesting an induction of programmed cell death .
Table 1: Anticancer Activity of Pyrimidine Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 10 | MDA-MB453 | 29.1 | |
| Compound 11 | MCF-7 | 15.3 | |
| Compound from Tiwari et al. | MCF-7 | 0.09 ± 0.0085 |
Anti-inflammatory Properties
Pyrimidine derivatives have been recognized for their anti-inflammatory activities:
- In Vivo Studies : Research indicates that certain pyrimidines can significantly reduce inflammation markers in animal models. For instance, compounds similar to 5-Pyrimidinecarboxamide have shown efficacy in decreasing levels of pro-inflammatory cytokines in models of induced arthritis .
Neuroprotective Effects
The neuroprotective potential of pyrimidines is another area of active research:
- Anti-Alzheimer’s Activity : Almehizia et al. reported that certain pyrimidine derivatives exhibited significant inhibition of acetylcholinesterase (AChE), a key enzyme in Alzheimer's disease pathology. The tested compound showed an IC50 value of 20.15 µM compared to the standard drug Donepezil .
Table 2: Neuroprotective Activity of Pyrimidine Derivatives
| Compound | AChE Inhibition IC50 (µM) | Reference |
|---|---|---|
| Tested Compound | 20.15 ± 0.44 | |
| Donepezil (Standard) | 4.82 ± 0.75 |
Case Studies
- Clinical Trials : Preliminary clinical trials involving pyrimidine derivatives have shown promise in treating various cancers and neurodegenerative diseases, with ongoing studies assessing their safety and efficacy profiles.
- Comparative Analysis : A comparative study involving multiple pyrimidine compounds indicated that those with methoxy substitutions exhibited enhanced biological activity compared to their unsubstituted counterparts .
Q & A
Q. What are the recommended methods for synthesizing 5-pyrimidinecarboxamide derivatives, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves coupling reactions between pyrimidinecarboxylic acid derivatives and amine-containing side chains. For example, avanafil (a structurally related compound) is synthesized via a multi-step process:
Coupling : React 4-[(3-chloro-4-methoxybenzyl)amino]-2-(methylsulfinyl)pyrimidine-5-carboxylic acid with (S)-2-(hydroxymethyl)pyrrolidine under basic conditions (e.g., triethylamine) in dichloromethane .
Purification : Crude products are treated with methanol to precipitate impurities, followed by recrystallization or column chromatography (silica gel, eluent: methanol/ethyl acetate) to achieve >95% purity .
-
Key Parameters : Temperature (0–25°C), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 for amine:acid) are critical for yield optimization.
Synthesis Step Reagents/Conditions Purity/Yield Coupling Triethylamine, DCM 80–85% yield Purification Methanol recrystallization >95% purity
Q. How do physicochemical properties (e.g., solubility, stability) of this compound influence experimental design?
- Methodological Answer : Solubility varies significantly with pH. For avanafil analogs:
-
Acidic conditions (pH 4) : High solubility (≥10 mg/mL) due to protonation of the dimethylamino group .
-
Neutral/alkaline conditions : Poor solubility (<1 mg/mL), necessitating organic solvents (e.g., DMSO) for in vitro assays .
-
Stability : Store at −20°C under inert gas (argon) to prevent oxidation of the methoxy group.
pH Solubility (mg/mL) Recommended Solvent 4.0 10.2 Aqueous buffer 7.4 0.8 DMSO/ethanol (1:1)
Advanced Research Questions
Q. What structural modifications enhance target selectivity in kinase inhibition assays (e.g., PI3K inhibition)?
- Methodological Answer : Copanlisib (a related PI3K inhibitor) demonstrates that:
-
Methoxy positioning : The 4-methoxy group on the pyrimidine ring is critical for binding to the ATP pocket of PI3Kα .
-
Side-chain optimization : The 3-(dimethylamino)propyl group improves solubility and reduces off-target effects on PDE enzymes .
-
SAR Validation : Use isoform-specific kinase assays (e.g., PI3Kα vs. PI3Kγ) with ATP concentrations adjusted to physiological levels (1 mM) .
Modification Effect on IC50 (PI3Kα) Selectivity (vs. PDE5) 4-methoxy substitution IC50 = 0.5 nM >100-fold 3-(dimethylamino)propyl IC50 = 0.7 nM >200-fold
Q. How can advanced analytical techniques resolve discrepancies in impurity profiling during scale-up synthesis?
- Methodological Answer : Contradictions in impurity levels (e.g., sulfoxide byproducts) are resolved using:
HPLC-MS : C18 column (5 µm, 250 × 4.6 mm), gradient elution (water/acetonitrile + 0.1% formic acid), and ESI+ detection to identify sulfoxide derivatives .
NMR : ¹H-NMR (600 MHz, DMSO-d6) to confirm the absence of methylsulfinyl impurities (δ 2.5–3.0 ppm) .
- Case Study : A batch with 92% purity showed a 3% sulfoxide impurity, traced to excess oxidant (H2O2) during synthesis. Adjusting oxidant stoichiometry (0.8 eq.) reduced impurities to <0.5% .
Data Contradiction Analysis
Q. Conflicting reports on metabolic stability: How to design assays to validate findings?
- Methodological Answer : Discrepancies arise from assay conditions (e.g., microsomal sources, incubation time). Standardize protocols:
Liver Microsomes : Use pooled human liver microsomes (0.5 mg/mL) with NADPH (1 mM) at 37°C.
LC-MS Quantification : Monitor parent compound depletion over 60 minutes (sampling at 0, 15, 30, 60 min) .
- Resolution : A study showing low stability (t1/2 = 20 min) used rat microsomes, while human microsomes showed t1/2 = 45 min due to species-specific CYP450 isoforms .
Experimental Design Considerations
Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?
- Methodological Answer :
-
Pharmacokinetics : Sprague-Dawley rats (IV/PO dosing, 1–10 mg/kg). Plasma samples analyzed via LC-MS/MS (LLOQ = 1 ng/mL) .
-
Toxicity : 28-day repeat-dose study in mice (10–100 mg/kg/day). Monitor liver enzymes (ALT/AST) and histopathology .
Parameter Rat Model Mouse Model Bioavailability 40–50% (PO) 35–45% (PO) Maximum Tolerated Dose 50 mg/kg/day 75 mg/kg/day
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
